- Deprotonative zincation of heteroaromatics using ZnI2 and tert-Bu-P4 base, Heterocycles, 2008, 76(2), 1057-1060

Cas no 950890-11-6 (4-iodopyridazine)

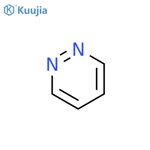

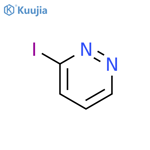

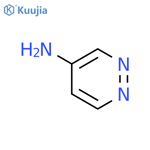

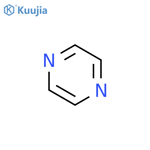

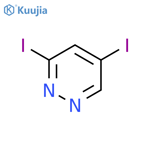

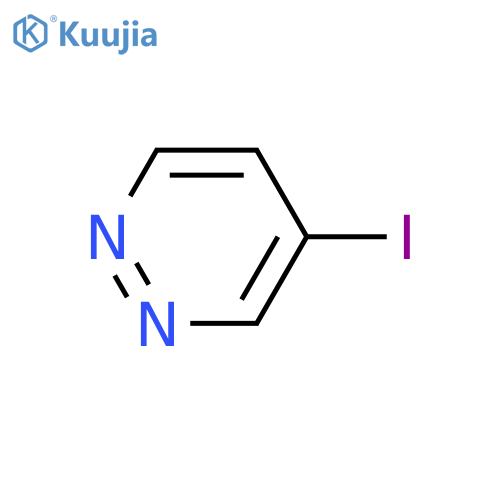

4-iodopyridazine structure

商品名:4-iodopyridazine

CAS番号:950890-11-6

MF:C4H3IN2

メガワット:205.984492540359

MDL:MFCD32661902

CID:1122885

PubChem ID:68594268

4-iodopyridazine 化学的及び物理的性質

名前と識別子

-

- 4-iodo-Pyridazine

- 4-IODOPYRIDAZINE

- 4-Iodopyridazine (ACI)

- SY320763

- SCHEMBL23314880

- MFCD13190291

- 950890-11-6

- DA-39287

- KQZAOLAXMCMTGK-UHFFFAOYSA-N

- AB70137

- G65023

- SCHEMBL3319474

- 4-iodopyridazine

-

- MDL: MFCD32661902

- インチ: 1S/C4H3IN2/c5-4-1-2-6-7-3-4/h1-3H

- InChIKey: KQZAOLAXMCMTGK-UHFFFAOYSA-N

- ほほえんだ: IC1C=CN=NC=1

計算された属性

- せいみつぶんしりょう: 205.93410g/mol

- どういたいしつりょう: 205.93410g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 57.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 25.8Ų

4-iodopyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM391361-1g |

4-iodopyridazine |

950890-11-6 | 95%+ | 1g |

$800 | 2023-03-07 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y77983-1g |

4-iodopyridazine |

950890-11-6 | 98% | 1g |

¥7430.00 | 2022-08-24 | |

| Chemenu | CM391361-500mg |

4-iodopyridazine |

950890-11-6 | 95%+ | 500mg |

$639 | 2023-03-07 | |

| Chemenu | CM391361-250mg |

4-iodopyridazine |

950890-11-6 | 95%+ | 250mg |

$480 | 2023-03-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP10092-100MG |

4-iodopyridazine |

950890-11-6 | 95% | 100MG |

¥ 1,339.00 | 2023-04-12 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y77983-1g |

4-iodopyridazine |

950890-11-6 | 98% | 1g |

¥7430.00 | 2023-09-15 | |

| Aaron | AR019GPI-100mg |

4-iodopyridazine |

950890-11-6 | 98% | 100mg |

$144.00 | 2025-02-13 | |

| Ambeed | A813948-1g |

4-Iodopyridazine |

950890-11-6 | 95% | 1g |

$1197.0 | 2025-03-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP10092-100mg |

4-iodopyridazine |

950890-11-6 | 95% | 100mg |

¥1462.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP10092-500mg |

4-iodopyridazine |

950890-11-6 | 95% | 500mg |

¥3902.0 | 2024-04-16 |

4-iodopyridazine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Zinc iodide , N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phos… Solvents: Tetrahydrofuran ; 1 h, -78 °C → rt

1.2 Reagents: Iodine

1.2 Reagents: Iodine

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: 5,10-Dichloro-5,10-dihydroboranthrene Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C; 0 °C → -78 °C

1.2 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) ; -78 °C; 20 min, -78 °C

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 25 °C; 20 min, 25 °C

1.4 Reagents: Sodium thiosulfate Solvents: Water ; 25 °C

1.2 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) ; -78 °C; 20 min, -78 °C

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 25 °C; 20 min, 25 °C

1.4 Reagents: Sodium thiosulfate Solvents: Water ; 25 °C

リファレンス

- Lewis Acid Directed Regioselective Metalations of Pyridazine, Angewandte Chemie, 2019, 58(27), 9244-9247

合成方法 3

はんのうじょうけん

1.1 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium , Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ; 2 h, rt

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

リファレンス

- Deprotonative cadmation of functionalized aromatics, Chemical Communications (Cambridge, 2008, (42), 5375-5377

合成方法 4

はんのうじょうけん

1.1 Reagents: Isoamyl nitrite , Iodine , Potassium iodide , Cuprous iodide Solvents: 1,2-Dimethoxyethane ; 2 h, 70 °C

リファレンス

- Preparation of pyrrolidine-3-carboxamide derivatives as antiviral agents and related uses, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine , 2,2,6,6-Tetramethylpiperidine , Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C

1.2 2 h, reflux

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, reflux

1.4 Reagents: Sodium thiosulfate Solvents: Water

1.2 2 h, reflux

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, reflux

1.4 Reagents: Sodium thiosulfate Solvents: Water

リファレンス

- Lithium-Mediated Zincation of Pyrazine, Pyridazine, Pyrimidine, and Quinoxaline, Journal of Organic Chemistry, 2007, 72(17), 6602-6605

合成方法 6

はんのうじょうけん

1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 0 °C

1.2 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium ; 15 min, 0 °C

1.3 2 h, rt

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium ; 15 min, 0 °C

1.3 2 h, rt

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

リファレンス

- Synthesis of 2,5-diiodopyrazine by deprotonative dimetalation of pyrazine, Synthesis, 2008, (24), 4033-4035

4-iodopyridazine Raw materials

4-iodopyridazine Preparation Products

950890-11-6 (4-iodopyridazine) 関連製品

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 68551-17-7(Isoalkanes, C10-13)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:950890-11-6)4-iodopyridazine

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):214.0/364.0/979.0